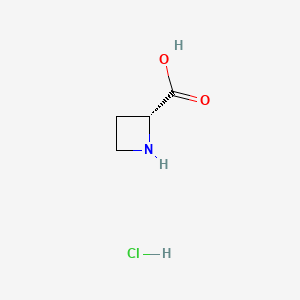
2-Cloro-4-metoxinicotinaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-methoxynicotinaldehyde is an organic compound with the molecular formula C7H6ClNO2 It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 2 and 4 of the pyridine ring are substituted by a chlorine atom and a methoxy group, respectively
Aplicaciones Científicas De Investigación
2-Chloro-4-methoxynicotinaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties. It can be used as a building block for the development of new therapeutic agents.
Material Science: It is used in the synthesis of functional materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: The compound is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mecanismo De Acción
Target of Action
It is known to be a reactant used in the preparation of insulin-like growth factor 1 receptor (igf-1r) inhibitors . IGF-1R is a receptor tyrosine kinase that plays a crucial role in cell growth, development, and survival.
Mode of Action
Given its use in the synthesis of igf-1r inhibitors, it can be inferred that it may interact with the igf-1r pathway, potentially inhibiting the receptor’s activity and thus affecting cell growth and survival .
Biochemical Pathways
Considering its role in the synthesis of igf-1r inhibitors, it may influence the igf-1r signaling pathway, which is involved in various cellular processes including cell growth, differentiation, and survival .
Result of Action
As a reactant in the synthesis of igf-1r inhibitors, it may contribute to the inhibition of igf-1r activity, potentially leading to altered cell growth and survival .
Análisis Bioquímico
Biochemical Properties
It is known that the compound has a molecular weight of 171.58 . The compound is a white to yellow powder or crystals
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 2-Chloro-4-methoxynicotinaldehyde in laboratory settings . Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-methoxynicotinaldehyde at different dosages in animal models have not been studied
Transport and Distribution
There is currently no available information on how 2-Chloro-4-methoxynicotinaldehyde is transported and distributed within cells and tissues . Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-4-methoxynicotinaldehyde involves the chlorination of 4-methoxynicotinaldehyde. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent. The process is carried out under reflux conditions, where the 4-methoxynicotinaldehyde is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux for several hours until the reaction is complete. The product is isolated by evaporation of the solvent and purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 2-Chloro-4-methoxynicotinaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-methoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Amines or thiols in the presence of a base, such as triethylamine (Et3N), in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: 2-Chloro-4-methoxynicotinic acid.
Reduction: 2-Chloro-4-methoxynicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-methoxypyridine: Similar structure but lacks the aldehyde group.
4-Methoxynicotinaldehyde: Similar structure but lacks the chlorine atom.
2-Chloro-4-nitropyridine: Similar structure but contains a nitro group instead of a methoxy group.
Uniqueness
2-Chloro-4-methoxynicotinaldehyde is unique due to the presence of both the chlorine atom and the methoxy group on the pyridine ring, along with the aldehyde functional group. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
2-chloro-4-methoxypyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-6-2-3-9-7(8)5(6)4-10/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKGCVNNWDEUKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B581974.png)




